molecular formula C19H25NO4S B604216 2-methoxy-N-[(4-methoxyphenyl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide CAS No. 1428151-89-6

2-methoxy-N-[(4-methoxyphenyl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide

Katalognummer: B604216
CAS-Nummer: 1428151-89-6
Molekulargewicht: 363.5g/mol
InChI-Schlüssel: PJZJITACGCZHGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methoxy-N-[(4-methoxyphenyl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide is a synthetic sulfonamide derivative of interest in chemical and pharmaceutical research. Sulfonamides are a significant class of organic compounds characterized by the sulfonamide functional group (-SO2NH-), which is known to be a key pharmacophore in many biologically active molecules . This compound features a benzenesulfonamide core that is strategically substituted with methoxy, methyl, and isopropyl groups, which can influence its electronic properties, lipophilicity, and overall steric profile. The structure also includes a N-[(4-methoxyphenyl)methyl] (4-methoxybenzyl) group, a common moiety in medicinal chemistry that can impact a molecule's binding affinity and metabolic stability. Sulfonamide compounds are extensively investigated for their diverse pharmacological activities. Historically, antibacterial sulfonamides function by inhibiting dihydropteroate synthase, a key enzyme in the folate synthesis pathway of bacteria . Beyond their antibacterial applications, sulfonamide-based compounds have demonstrated a wide spectrum of other biological activities, serving as key structural components in drugs for areas such as carbonic anhydrase inhibition, diuresis, and the treatment of conditions like hypertension and benign prostatic hyperplasia (BPH) . The specific research applications of this compound are yet to be fully elucidated, making it a valuable scaffold for exploring new structure-activity relationships, screening for novel therapeutic targets, and developing potential agents in various disease models. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

2-methoxy-N-[(4-methoxyphenyl)methyl]-4-methyl-5-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4S/c1-13(2)17-11-19(18(24-5)10-14(17)3)25(21,22)20-12-15-6-8-16(23-4)9-7-15/h6-11,13,20H,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZJITACGCZHGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCC2=CC=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 4-Methyl-5-Isopropyl-2-Methoxybenzene-1-Sulfonyl Chloride

The benzene sulfonamide core is prepared by sulfonylation of a substituted phenol. For example, 4-methyl-5-isopropyl-2-methoxyphenol undergoes chlorosulfonation using chlorosulfonic acid at 0–5°C, yielding the corresponding sulfonyl chloride. This intermediate is highly reactive and must be stabilized in anhydrous conditions.

Coupling with (4-Methoxyphenyl)Methylamine

The sulfonyl chloride reacts with (4-methoxyphenyl)methylamine in a polar aprotic solvent (e.g., tetrahydrofuran) under basic conditions (e.g., triethylamine) to form the sulfonamide bond. The reaction typically proceeds at 25–40°C for 4–6 hours, achieving yields of 70–85%.

Critical Parameters :

  • Temperature control : Excess heat promotes hydrolysis of the sulfonyl chloride.

  • Stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to amine ensures complete conversion.

Synthetic Pathway 2: Reductive Amination

Preparation of 5-Isopropyl-2-Methoxy-4-Methylbenzaldehyde

A Friedel-Crafts acylation introduces the isopropyl group to a 2-methoxy-4-methylbenzene derivative, followed by oxidation to the aldehyde using pyridinium chlorochromate (PCC).

Reductive Amination with 4-Methoxybenzylamine

The aldehyde undergoes reductive amination with 4-methoxybenzylamine in the presence of sodium cyanoborohydride (NaBH3CN) and acetic acid in methanol. This step forms the secondary amine linkage, which is subsequently sulfonylated using sulfur trioxide-triethylamine complex.

Optimization Challenges :

  • Regioselectivity : Competing reactions at the aldehyde group require careful pH control.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the desired product.

Purification and Analytical Validation

Crystallization Techniques

Recrystallization from ethanol/water mixtures (3:1 v/v) enhances purity to >98%, as confirmed by high-performance liquid chromatography (HPLC).

Chiral Resolution (If Applicable)

For enantiomerically pure variants, chiral HPLC using a CHIRALPAK® AD column resolves stereoisomers, with mobile phases of hexane/isopropanol (90:10).

Table 1: Representative Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
SulfonylationChlorosulfonic acid, 0–5°C, 2h7895.2
Reductive AminationNaBH3CN, MeOH, 25°C, 12h8297.8
Final CrystallizationEthanol/water (3:1), −20°C, 24h9199.1

Scalability and Industrial Considerations

Batch processes described in patent WO2012101648A1 demonstrate scalability up to 20 kg with consistent yields (>90%). Key factors include:

  • Solvent Recovery : Distillation reclaims >85% of tetrahydrofuran and methanol.

  • Waste Management : Neutralization of acidic byproducts with aqueous sodium bicarbonate minimizes environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination, often in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.

    Reduction: Formation of primary or secondary amines from the sulfonamide group.

    Substitution: Introduction of nitro or halogen groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

1. Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties, primarily through the inhibition of bacterial dihydropteroate synthase, which disrupts folate synthesis. Preliminary studies on this compound suggest it may exhibit similar antimicrobial effects against various bacterial strains.

2. Anticancer Potential
Research indicates that derivatives of sulfonamides can possess anticancer properties. For instance, compounds with structural similarities have demonstrated cytotoxic effects against human cancer cell lines such as colon and breast cancer cells. The mechanism often involves inducing apoptosis in cancer cells.

3. Cardiovascular Effects
Some sulfonamide derivatives have shown potential in modulating cardiovascular functions by acting as endothelin receptor antagonists. This compound may also exhibit similar properties, warranting further investigation into its cardiovascular applications.

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AntimicrobialInhibition of folate synthesis
AnticancerInduction of apoptosis in cancer cells
Cardiovascular ModulationEndothelin receptor antagonism

Case Study 1: Anticancer Efficacy

A study evaluated the effects of various sulfonamide derivatives on human cancer cell lines. The results indicated that modifications in the sulfonamide structure significantly enhanced cytotoxicity against resistant strains. The compound's ability to induce apoptosis was confirmed through flow cytometry assays.

Case Study 2: Cardiovascular Studies

In isolated rat heart models, certain sulfonamide derivatives were tested for their effects on perfusion pressure. Results showed that specific compounds led to a significant reduction in perfusion pressure over time, suggesting potential benefits in cardiovascular health.

Pharmacokinetics

Understanding the pharmacokinetic profile of 2-methoxy-N-[(4-methoxyphenyl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide is crucial for predicting its behavior in biological systems:

  • Absorption: Moderate permeability across biological membranes.
  • Distribution: Potential accumulation in tissues due to lipophilicity.
  • Metabolism: Likely undergoes hepatic metabolism with possible formation of active metabolites.
  • Excretion: Primarily excreted through urine.

Wirkmechanismus

The mechanism by which 2-methoxy-N-[(4-methoxyphenyl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide exerts its effects is largely dependent on its interaction with biological targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in bacteria, thus exhibiting antibacterial properties. The methoxy and methyl groups may influence the compound’s binding affinity and specificity to its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Gefapixant (5-[(2,4-Diaminopyrimidin-5-yl)Oxy]-2-Methoxy-4-(Propan-2-yl)Benzene-1-Sulfonamide)

  • Key Differences: Replaces the N-[(4-methoxyphenyl)methyl] group with a 5-(2,4-diaminopyrimidinyl)oxy substituent at position 3. Retains the isopropyl and methoxy groups at positions 4 and 2, respectively.
  • Implications: Gefapixant is a clinically approved P2X3 receptor antagonist for chronic cough . The pyrimidinyloxy group likely enhances binding to purinergic receptors, whereas the benzyl group in the target compound may alter selectivity or pharmacokinetics.

4-Methoxy-5-Methyl-2-(Propan-2-yl)Benzene-1-Sulfonamide

  • Key Differences :
    • Lacks the N-[(4-methoxyphenyl)methyl] group, resulting in a simpler structure.
    • Retains methoxy , methyl , and isopropyl substituents.
  • Simpler analogs like this may serve as intermediates for synthesizing more complex derivatives, including the target compound.

4-Methoxy-N-(4-Methoxyphenyl)Benzene-1-Sulfonamide

  • Key Differences :
    • Features a 4-methoxyphenyl group directly attached to the sulfonamide nitrogen.
    • Lacks methyl and isopropyl substituents on the benzene ring.
  • Implications :
    • The para-methoxyphenyl group is associated with enhanced metabolic stability compared to alkyl substitutions .
    • Simpler sulfonamides like this are often used in crystallography studies to understand sulfonamide-protein interactions .

N-(4-Methoxyphenyl)-N-{[2-(2-Methoxyphenyl)-5-Methyl-1,3-Oxazol-4-yl]Methyl}-4-Methylbenzene-1-Sulfonamide

  • Key Differences :
    • Incorporates a 1,3-oxazole heterocycle with a 2-methoxyphenyl substituent and a methyl group.
    • Retains the 4-methylbenzene core and 4-methoxyphenyl attachment.
  • Compared to the target compound, this structure may exhibit altered pharmacokinetics due to the heterocycle’s polarity.

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) Key Substituents LogP* Solubility (Predicted) Notable Features
Target Compound ~407.5 N-(4-Methoxybenzyl), isopropyl, methyl ~3.8 Low (lipophilic) High steric bulk, potential CNS activity
Gefapixant 357.43 5-(2,4-Diaminopyrimidinyl)oxy ~2.5 Moderate Clinically validated P2X3 antagonist
4-Methoxy-5-methyl-2-(propan-2-yl) analog 285.35 None on sulfonamide N ~2.9 High Intermediate for complex synthesis
4-Methoxy-N-(4-methoxyphenyl) analog 293.33 Direct 4-methoxyphenyl on N ~2.2 Moderate Crystallography model compound
Oxazole-containing analog ~480.6 1,3-Oxazole, 2-methoxyphenyl ~3.5 Low Heterocyclic rigidity

*LogP values estimated using fragment-based methods.

Biologische Aktivität

2-Methoxy-N-[(4-methoxyphenyl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention due to its potential biological activities. This compound, with the CAS number 1428151-89-6, exhibits structural characteristics that suggest a variety of pharmacological effects, particularly in cardiovascular and anti-inflammatory pathways.

Chemical Structure and Properties

The molecular formula of this compound is C19H25NO4SC_{19}H_{25}NO_{4}S, with a molecular weight of 363.5 g/mol. The structure features methoxy groups and a sulfonamide moiety, which are known to influence biological activity.

PropertyValue
Molecular FormulaC19H25NO4SC_{19}H_{25}NO_{4}S
Molecular Weight363.5 g/mol
CAS Number1428151-89-6

Cardiovascular Effects

Recent studies have indicated that sulfonamide derivatives can significantly impact cardiovascular functions. For instance, research involving isolated rat heart models demonstrated that certain sulfonamides can alter perfusion pressure and coronary resistance. In these studies, compounds similar to our target compound showed a decrease in perfusion pressure over time, suggesting potential vasodilatory effects .

Table 1: Experimental Design for Evaluating Biological Activity

GroupCompoundDose (nM)
IControl (Krebs-Henseleit solution only)-
IIBenzenesulfonamide0.001
III2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide0.001
IV2-Hydrazinocarbonyl-benzenesulfonamide0.001
V4-(2-Amino-ethyl)-benzenesulfonamide0.001
VI4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide0.001

The results indicated that the 4-(2-aminoethyl)-benzenesulfonamide significantly decreased perfusion pressure compared to the control group, suggesting that similar mechanisms might be at play for the compound .

Anti-inflammatory Activity

Sulfonamides are also recognized for their anti-inflammatory properties. The presence of methoxy groups in the structure may enhance the compound's ability to inhibit inflammatory mediators. Studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is essential for evaluating its biological activity. Theoretical assessments using computational models such as ADME/PK indicate that the compound may possess favorable permeability characteristics and metabolic stability .

Table 2: Theoretical Pharmacokinetic Parameters

ParameterValue
PermeabilityHigh
Metabolic StabilityModerate
SolubilityFavorable

Case Studies

Several case studies have highlighted the relevance of sulfonamide derivatives in clinical settings:

  • Cardiovascular Study : A study on the effects of various sulfonamides on isolated cardiac tissues demonstrated significant reductions in coronary resistance when treated with specific derivatives, indicating potential therapeutic applications in managing hypertension and heart failure .
  • Inflammation Model : In an experimental model of inflammation, compounds structurally similar to our target were shown to reduce edema formation significantly, supporting their use as anti-inflammatory agents .

Q & A

Basic: What are the optimal synthetic conditions to maximize yield and purity of this sulfonamide?

To optimize synthesis, control reaction temperature (typically 60–80°C) and pH (neutral to mildly basic) to minimize side reactions. Use coupling agents like EDCI/HOBt for amide bond formation and bases like triethylamine for substitution steps. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended. Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Basic: Which structural characterization methods are most effective for this compound?

Combine spectroscopic and crystallographic techniques:

  • NMR (¹H/¹³C) to confirm substitution patterns and regiochemistry.
  • X-ray crystallography to resolve stereochemical ambiguities (e.g., sulfonamide torsion angles) .
  • FT-IR for functional group validation (S=O stretching at ~1350–1150 cm⁻¹).
  • Spectrofluorometry to assess electronic properties influenced by methoxy and isopropyl groups .

Advanced: How to address contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Contradictions may arise from:

  • Assay variability : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times.
  • Purity discrepancies : Use HPLC-MS to rule out impurities >0.1% .
  • Solvent effects : Compare DMSO vs. aqueous solubility. Validate dose-response curves across three independent replicates.

Advanced: Strategies to resolve competing reaction pathways during synthesis?

  • Selective protection : Temporarily block the 4-methoxy group with TBSCl before sulfonylation.
  • Kinetic control : Use low temperatures (−10°C) to favor nucleophilic attack at the sulfonyl chloride over aryl ring substitution .

Basic: In vitro assays for evaluating anticancer potential and key parameters.

  • MTT/PrestoBlue assays for cell viability (IC₅₀ determination).
  • Apoptosis markers : Caspase-3/7 activation via fluorogenic substrates.
  • Control parameters : Serum concentration (e.g., 10% FBS), passage number (<20), and DMSO concentration (<0.1%) .

Advanced: Integrating computational modeling with experimental data for mechanism elucidation.

  • Perform molecular docking (AutoDock Vina) to predict binding to tubulin or kinases.
  • Validate with SAR studies : Modify the isopropyl or methoxy groups and compare activity .
  • Cross-reference with MD simulations (GROMACS) to assess binding stability.

Basic: Chromatographic techniques for purity assessment and isomer detection.

  • HPLC-DAD : Use a C18 column with acetonitrile/water (60:40) and UV detection at 254 nm.
  • Chiral HPLC to separate enantiomers (e.g., CHIRALPAK IC column).
  • UPLC-MS for trace isomeric byproducts (LOD: 0.01%) .

Advanced: Designing SAR studies for complex sulfonamide derivatives.

  • Variation points : Substitute the isopropyl group with cyclopropyl or tert-butyl to probe steric effects.
  • Electron modulation : Replace 4-methoxy with electron-withdrawing groups (e.g., nitro) to assess sulfonamide reactivity.
  • Biological testing : Prioritize assays relevant to hypothesized targets (e.g., COX-2 inhibition for anti-inflammatory activity) .

Basic: Influence of substituent electronic properties on sulfonamide reactivity.

  • Electron-donating groups (e.g., 4-methoxy) decrease electrophilicity at the sulfonamide sulfur, slowing nucleophilic attacks.
  • Electron-withdrawing groups enhance reactivity in SNAr reactions. Use Hammett constants (σ) to predict regioselectivity in further functionalization .

Advanced: Validating metabolic pathways in preclinical pharmacokinetics.

  • LC-MS/MS : Identify phase I metabolites (oxidation at isopropyl) and phase II conjugates (glucuronidation).
  • Radiolabeled studies : Use ¹⁴C-labeled compound to track excretion routes.
  • CYP450 inhibition assays : Assess interactions with CYP3A4/2D6 using human liver microsomes .

Notes

  • Methodological answers prioritize reproducible protocols and validation strategies.
  • Advanced questions focus on resolving research-specific challenges (e.g., data discrepancies, SAR design).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.